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Compound of Interest

Compound Name: Trimethylammonium chloride-15N

CAS No.: 108451-51-0

Cat. No.: B15571459

Get Quote

Topic: Determining Protein Structure with Isotope-Labeled Trimethylammonium Chloride-¹⁵N

Audience: Researchers, scientists, and drug development professionals.

A Note on the Isotopic Labeling Reagent: While the query specifies Trimethylammonium

chloride-¹⁵N, the standard and universally documented method for producing uniformly ¹⁵N-

labeled proteins for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy

utilizes Ammonium chloride-¹⁵N (¹⁵NH₄Cl) as the sole nitrogen source in minimal media. The

protocols and data presented herein are based on this established and validated methodology.

Trimethylamine and its derivatives are more commonly studied for their effects on protein

stability and interactions, rather than as a primary nitrogen source for biosynthetic labeling.

Application Notes
Isotopic labeling of proteins with ¹⁵N is a cornerstone technique in modern structural biology,

enabling the determination of high-resolution three-dimensional structures and the study of

protein dynamics in solution using NMR spectroscopy. By replacing the naturally abundant ¹⁴N

(99.6%) with the NMR-active ¹⁵N isotope, each amide group in the protein backbone becomes

a sensitive probe that can be detected in heteronuclear NMR experiments.
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Key Applications:

High-Resolution Structure Determination: ¹⁵N-labeling is fundamental for resolving the

spectral overlap that would occur in a simple one-dimensional proton NMR spectrum of a

protein. Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

spectroscopy disperses the signals of backbone amides into a two-dimensional plot, where

each peak ideally corresponds to a single amino acid residue. This spectral dispersion is the

first step in the sequential assignment of the protein backbone, a critical phase of structure

determination.

Protein Dynamics Studies: NMR relaxation experiments (T₁, T₂, and heteronuclear NOE) on

¹⁵N-labeled proteins provide invaluable information on the internal motions of the protein

backbone on picosecond to nanosecond timescales. This data reveals flexible loops, rigid

secondary structure elements, and regions that undergo conformational exchange, which are

often crucial for protein function.

Ligand Binding and Drug Discovery: ¹H-¹⁵N HSQC spectra are exquisitely sensitive to the

chemical environment of the protein backbone. Upon the addition of a ligand or potential

drug molecule, changes in the chemical shifts of specific amide peaks (known as chemical

shift perturbations) can be used to map the binding site on the protein surface, determine

binding affinities (KD), and characterize the kinetics of the interaction.

In-Cell NMR: By expressing ¹⁵N-labeled proteins directly in living cells (e.g., E. coli or

eukaryotic cells), in-cell NMR allows for the study of protein structure and function in their

native physiological environment, providing insights that are not accessible from in vitro

studies.[1][2]

Experimental Protocols
The following protocols describe the expression of a ¹⁵N-labeled protein in Escherichia coli, a

common and cost-effective host for recombinant protein production.

Protocol 1: Preparation of M9 Minimal Media for ¹⁵N
Labeling
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M9 minimal medium is a defined medium where ¹⁵NH₄Cl can be supplied as the sole nitrogen

source, ensuring its efficient incorporation into the expressed protein.

1. Preparation of Stock Solutions: Prepare the following stock solutions and sterilize them by

autoclaving or filtration.

Component Concentration Volume (for 1L) Notes

M9 Salts (5x)

Na₂HPO₄·7H₂O

(64g/L), KH₂PO₄

(15g/L), NaCl (2.5g/L),

¹⁵NH₄Cl (5g/L)

200 mL
Use high-purity

¹⁵NH₄Cl.

Glucose (20%) 200 g/L 20 mL
Autoclave or filter

sterilize separately.

MgSO₄ (1M) 246.5 g/L 2 mL
Autoclave or filter

sterilize separately.

CaCl₂ (1M) 111 g/L 0.1 mL
Autoclave or filter

sterilize separately.

Trace Metals (100x)
See Table 2 for

composition.
10 mL Filter sterilize.

Thiamine (Vitamin B1) 1 mg/mL 1 mL Filter sterilize.

Biotin 1 mg/mL 1 mL Filter sterilize.

Table 1: Stock Solutions for 1L of M9 Minimal Media.
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Component Concentration (g/L)

EDTA 5.0

FeCl₃·6H₂O 0.83

ZnCl₂ 0.084

CuCl₂·2H₂O 0.013

CoCl₂·6H₂O 0.010

H₃BO₃ 0.010

MnCl₂·4H₂O 0.0016

Table 2: Composition of 100x Trace Metals Solution.

2. Assembling the Final Medium: In a sterile container, aseptically combine the sterile stock

solutions with sterile, deionized water to a final volume of 1 liter. Add the appropriate

antibiotic(s) just before use.

Protocol 2: Expression of ¹⁵N-Labeled Protein in E. coli
1. Starter Culture (Day 1):

Inoculate a single colony of E. coli (typically a BL21(DE3) strain) transformed with the

expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic.

Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

2. Adaptation Culture (Day 2):

In the morning, inoculate 50 mL of M9 minimal medium (containing natural abundance

¹⁴NH₄Cl) with the overnight LB culture to an optical density at 600 nm (OD₆₀₀) of ~0.1.

Grow the cells at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps adapt the cells to the

minimal medium.

3. Main Expression Culture (Day 2-3):
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Harvest the cells from the adaptation culture by centrifugation (e.g., 5000 x g for 10 minutes

at 4°C).

Resuspend the cell pellet in 1 liter of ¹⁵N-labeled M9 minimal medium (prepared as in

Protocol 1) in a 2.8 L baffled flask. The starting OD₆₀₀ should be around 0.1.

Incubate at the optimal temperature for your protein's expression (often 18-25°C for better

folding) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-1.0 mM.

Continue to incubate the culture for an additional 4-16 hours post-induction.

Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can

be stored at -80°C until purification.

Protocol 3: Protein Purification and Sample Preparation
for NMR
1. Protein Purification:

Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques

(e.g., affinity, ion exchange, and size-exclusion chromatography) as you would for an

unlabeled protein.

2. NMR Sample Preparation:

The final protein sample should be highly pure (>95%) and concentrated (typically 0.5-1.0

mM).

Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50

mM NaCl, pH 6.5). The buffer components should ideally not have protons that would create

large background signals in the NMR spectrum.

Add 5-10% Deuterium Oxide (D₂O) to the final sample. The D₂O provides the lock signal

required for the NMR spectrometer's stability.
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The final sample volume should be ~500-600 µL for a standard NMR tube.

Quantitative Data
Parameter Typical Value Notes

¹⁵NH₄Cl per Liter of M9 1 g
Sufficient for complete

labeling.

Cell Density at Induction

(OD₆₀₀)
0.6 - 0.8

Optimal for many proteins.

Higher density protocols exist

but may require optimization.

[3]

Protein Yield per Liter 5 - 50 mg

Highly dependent on the

specific protein being

expressed.

Final Protein Concentration for

NMR
0.5 - 1.0 mM

Higher concentration generally

yields better signal-to-noise in

a shorter time.

Isotopic Enrichment > 95%

Routinely achievable with the

described protocol. Can be

verified by mass spectrometry.

Table 3: Typical Quantitative Parameters for ¹⁵N Protein Labeling.
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Caption: Workflow for ¹⁵N-labeled protein production and structure determination.
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Caption: Logic of a ¹H-¹⁵N HSQC experiment for labeled proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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